molecular formula C7H5BrClNO2 B13628510 5-Bromo-6-chloro-4-methylpyridine-2-carboxylicacid

5-Bromo-6-chloro-4-methylpyridine-2-carboxylicacid

Cat. No.: B13628510
M. Wt: 250.48 g/mol
InChI Key: HZCGNICRYXOKNX-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 4-methylpyridine, followed by carboxylation. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF) are typical.

Major Products Formed

    Substitution Reactions: Formation of derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: Formation of pyridine N-oxides.

    Coupling Reactions: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities. Derivatives of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid have shown promise as inhibitors of specific enzymes and receptors, making them candidates for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a scaffold for designing new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of active ingredients for crop protection and medicinal products.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s halogen atoms and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-4-methylpyridine
  • 6-Chloro-4-methylpyridine-2-carboxylic acid
  • 5-Bromo-4-methylpyridine-2-carboxylic acid

Uniqueness

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with a carboxylic acid group. This combination of substituents provides distinct chemical reactivity and potential for diverse applications compared to similar compounds with fewer or different substituents.

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

5-bromo-6-chloro-4-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H5BrClNO2/c1-3-2-4(7(11)12)10-6(9)5(3)8/h2H,1H3,(H,11,12)

InChI Key

HZCGNICRYXOKNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Br)Cl)C(=O)O

Origin of Product

United States

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